6,7-Difluorobenzoxazole-2-methanamine
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Overview
Description
6,7-Difluorobenzoxazole-2-methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the benzoxazole ring and a methanamine group at the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with appropriate fluorinated reagents. One common method includes the use of 2-aminophenol and 2,6-difluorobenzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then treated with methanamine to introduce the methanamine group at the 2nd position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
6,7-Difluorobenzoxazole-2-methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzoxazole-2-methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent bioactive molecule. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- 6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- 6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
6,7-Difluorobenzoxazole-2-methanamine is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H6F2N2O |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
(6,7-difluoro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2 |
InChI Key |
BKCWSPYDXLLTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)CN)F)F |
Origin of Product |
United States |
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